molecular formula C10H10ClF3O B14049119 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B14049119
M. Wt: 238.63 g/mol
InChI Key: JAPMXHYVXNHXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H10ClF2O. This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-3-fluorobenzene.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where 1-bromo-3-chloropropane reacts with 2-(difluoromethoxy)-3-fluorobenzene in the presence of a base like potassium carbonate.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloropropyl group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene and 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene share similar structural features.

    Uniqueness: The presence of the difluoromethoxy and fluorine groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

1-(3-chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

JAPMXHYVXNHXFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.